N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, also known as Moxonidine, is a selective agonist of the imidazoline receptor and is widely used in scientific research. It has been studied for its potential therapeutic effects in various diseases, including hypertension, diabetes, and cancer.
Mechanism of Action
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure, insulin sensitivity, and cell growth. By binding to this receptor, this compound can modulate sympathetic and parasympathetic nerve activity, improve insulin sensitivity, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has several advantages for lab experiments, including its selectivity for the imidazoline receptor, its well-established synthesis method, and its potential therapeutic effects in various diseases. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide, including its potential therapeutic effects in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for use in combination with other drugs. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Synthesis Methods
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylquinazoline with 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, followed by reduction and subsequent reaction with guanidine hydrochloride. The final product is obtained by treating the intermediate with hydroiodic acid.
Scientific Research Applications
N-(6-methoxy-4-methyl-2-quinazolinyl)-N''-methylguanidine hydroiodide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to lower blood pressure by reducing sympathetic nerve activity and increasing parasympathetic nerve activity. It has also been studied for its potential anti-diabetic effects, as it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-2-methylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O.HI/c1-7-9-6-8(18-3)4-5-10(9)16-12(15-7)17-11(13)14-2;/h4-6H,1-3H3,(H3,13,14,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYAWLLGOIRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NC)N)OC.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.